[(Z)-[(E)-dec-2-enylidene]amino]urea
Description
[(Z)-[(E)-dec-2-enylidene]amino]urea is a structurally complex urea derivative characterized by a conjugated system of double bonds in its dec-2-enylidene substituent. The compound features both (Z)- and (E)-configurations at distinct double bonds, which influence its stereochemical and electronic properties.
Properties
CAS No. |
16742-25-9 |
|---|---|
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.309 |
IUPAC Name |
[(Z)-[(E)-dec-2-enylidene]amino]urea |
InChI |
InChI=1S/C11H21N3O/c1-2-3-4-5-6-7-8-9-10-13-14-11(12)15/h8-10H,2-7H2,1H3,(H3,12,14,15)/b9-8+,13-10- |
InChI Key |
ORVFBYVGLHGIGF-WOKGKLDWSA-N |
SMILES |
CCCCCCCC=CC=NNC(=O)N |
Synonyms |
(2E)-2-Decenal semicarbazone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(E)-dec-2-enylidene]amino]urea typically involves the condensation of dec-2-enal with amino urea under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of [(Z)-[(E)-dec-2-enylidene]amino]urea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[(E)-dec-2-enylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
[(Z)-[(E)-dec-2-enylidene]amino]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-[(E)-dec-2-enylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Functional Comparisons
Reactivity and Stability
- E/Z Isomerization : The target compound’s (Z)-configured inner double bond may exhibit lower thermodynamic stability compared to the (E)-isomer, as seen in analogs like (2E)-2-Decenal .
- Deprotection Challenges: Unlike simpler dimethylhydrazones (e.g., compounds 9 and 10), which form complex mixtures upon deprotection, the urea moiety in [(Z)-[(E)-dec-2-enylidene]amino]urea likely stabilizes the structure against hydrolysis .
Research Findings and Limitations
Synthetic Methodology: Current protocols for analogous compounds rely on phosphonate-mediated homologation and LDA condensation, but yields and stereoselectivity for [(Z)-[(E)-dec-2-enylidene]amino]urea remain unverified .
Spectroscopic Analysis: NMR and GC methods used for configuration assignment in analogs (e.g., nOe effects, J-coupling) may face limitations in resolving overlapping signals for the target compound’s dual double bonds .
Biological Activity: No direct studies exist, though urea derivatives are known for herbicide and enzyme inhibition properties. The dec-2-enylidene chain may enhance lipid membrane permeability compared to phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
